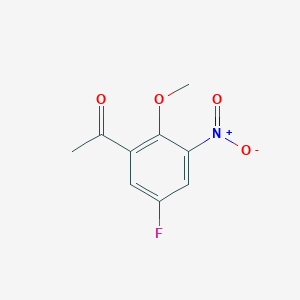

5-Fluoro-2-methoxy-3-nitroacetophenone

描述

Significance of Acetophenone (B1666503) Derivatives in Advanced Organic Synthesis

Acetophenone and its derivatives are a class of organic compounds that serve as crucial precursors and intermediates in a wide array of synthetic applications. nih.govbritannica.com As the simplest aromatic ketone, the parent compound acetophenone (C₆H₅C(O)CH₃) is a building block for various resins, fragrances, and pharmaceuticals. wikipedia.org

Substituted acetophenones are particularly valuable as they offer a versatile scaffold for constructing more complex molecules. nih.gov They are frequently employed in the synthesis of heterocyclic compounds, which are core structures in many biologically active molecules. researchgate.net The reactivity of the ketone functional group allows for a multitude of transformations, such as aldol (B89426) condensations and α-functionalization, enabling the creation of diverse molecular architectures. nih.gov Furthermore, many natural and synthetic acetophenone derivatives exhibit interesting biological properties, making them valuable starting points in medicinal chemistry and agrochemical research. nih.govnih.gov

Role of Fluorine, Methoxy (B1213986), and Nitro Substituents in Aromatic Systems

The properties and reactivity of 5-Fluoro-2-methoxy-3-nitroacetophenone are profoundly influenced by its three distinct substituents. Each group imparts specific electronic and steric effects on the aromatic ring.

Fluorine: As the most electronegative element, fluorine's introduction into a molecule can significantly alter its properties. tandfonline.com When attached to an aromatic ring, a fluorine atom acts as a weak deactivator via its strong electron-withdrawing inductive effect, yet it can also act as a weak activator through its electron-donating resonance effect. In medicinal chemistry, fluorine is often incorporated to improve metabolic stability by blocking potential sites of oxidation, enhance binding affinity to target proteins, and modify the basicity of nearby functional groups. tandfonline.comnih.govbohrium.comresearchgate.net Its small size means it generally introduces minimal steric hindrance. benthamscience.com

Methoxy Group (-OCH₃): The methoxy group is considered an electron-donating group. researchgate.net The oxygen atom's lone pairs can participate in resonance, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. tandfonline.com This makes the ring more susceptible to electrophilic attack. In drug discovery, the methoxy group can enhance binding to target proteins and improve physicochemical properties. researchgate.netyoutube.com It is often considered a non-lipophilic substituent when attached to an aromatic system. tandfonline.com

Nitro Group (-NO₂): The nitro group is one of the strongest electron-withdrawing groups used in organic synthesis. numberanalytics.comwikipedia.org It deactivates the aromatic ring towards electrophilic substitution by pulling electron density away through both inductive and resonance effects. nih.govnumberanalytics.com This property makes the carbon atoms adjacent to the nitro group susceptible to nucleophilic attack. wikipedia.org Aromatic nitro compounds are pivotal intermediates, as the nitro group can be readily reduced to an amino group (-NH₂), a key functional group in the synthesis of dyes, pharmaceuticals, and other complex molecules. numberanalytics.comnumberanalytics.comuts.edu.au

The interplay of these three groups on the acetophenone ring—the electron-withdrawing fluorine and nitro groups and the electron-donating methoxy group—creates a complex electronic landscape that dictates the molecule's reactivity and potential applications.

Table 1: Influence of Substituents on Aromatic Ring Reactivity

| Functional Group | Electronic Effect (Primary) | Impact on Aromatic Ring | Common Role in Synthesis |

|---|---|---|---|

| Fluorine (-F) | Inductive Withdrawing | Weakly Deactivating | Metabolic blocking, modulating pKa, enhancing binding affinity. nih.govbohrium.com |

| Methoxy (-OCH₃) | Resonance Donating | Activating | Directing electrophilic substitution, improving drug properties. researchgate.nettandfonline.com |

| Nitro (-NO₂) | Inductive & Resonance Withdrawing | Strongly Deactivating | Facilitating nucleophilic substitution, precursor to amines. wikipedia.orgnih.govnumberanalytics.com |

Overview of Current Research Trajectories Involving Substituted Acetophenones

Current research involving substituted acetophenones is diverse, with significant efforts concentrated in medicinal and materials chemistry. In drug discovery, these compounds are used as foundational skeletons for developing novel therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs. researchgate.net For instance, hydroxy-substituted acetophenones have shown promise as antifungal agents against major plant pathogens. nih.gov

The synthesis of chalcone (B49325) derivatives, often prepared from substituted acetophenones and benzaldehydes, is another active area of research. acgpubs.org These compounds are investigated for a wide range of pharmacological activities. Furthermore, the unique photochemical and physical properties of certain substituted acetophenones make them subjects of study in materials science and photochemistry. acs.orgresearchgate.net The development of efficient and environmentally friendly synthetic methods, such as continuous flow processes for producing substituted aromatic intermediates, is also a key research focus. researchgate.net

Rationale for Focused Investigation on this compound

The specific structure of this compound makes it a compelling target for focused investigation. It serves as a highly functionalized building block, embodying the characteristics of its individual substituents in a single, versatile molecule. The presence of the nitro group suggests its utility as a precursor to the corresponding aniline (B41778) derivative, 4-fluoro-2-methoxy-5-nitroaniline (B580436), which is a known intermediate in the synthesis of pharmacologically active compounds. google.comchemicalbook.com

The combination of a fluorine atom and a methoxy group is a common motif in modern pharmaceuticals, often introduced to fine-tune a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net Therefore, synthetic routes utilizing this compound are of great interest for accessing novel chemical entities with potentially optimized pharmacological profiles. The compound represents a convergence of key structural features often sought in advanced organic synthesis, particularly for the creation of new medicinal agents.

Strategies for Acetophenone Core Formation

The formation of the acetophenone core is a critical step in the synthesis of this compound. Friedel-Crafts acylation is a primary method for this transformation, though other carbon-carbon bond-forming reactions can also be employed.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones, involving the reaction of an aromatic compound with an acylating agent, such as an acyl halide or anhydride (B1165640), in the presence of a Lewis acid catalyst. sigmaaldrich.comwikipedia.org The reaction proceeds via an electrophilic aromatic substitution mechanism, where a highly electrophilic acylium ion is generated and subsequently attacked by the electron-rich aromatic ring. khanacademy.org For the synthesis of a precursor to this compound, a plausible starting material would be 4-fluoroanisole.

The choice and optimization of the Lewis acid catalyst are crucial for the efficiency and selectivity of the Friedel-Crafts acylation. A variety of Lewis acids can be employed, with aluminum chloride (AlCl₃) being one of the most common. wikipedia.orgmasterorganicchemistry.com However, for substrates containing sensitive functional groups like methoxy groups, stronger Lewis acids like AlCl₃ can sometimes lead to undesired side reactions, such as demethylation. alfa-chemistry.com Therefore, milder Lewis acids or alternative catalytic systems are often explored.

Recent advancements have focused on the use of more environmentally benign and reusable solid acid catalysts. chemijournal.com For instance, zeolites and metal oxides have shown promise in catalyzing Friedel-Crafts acylations. The catalytic activity of these materials can be tuned by modifying their acidic properties.

Research on the acylation of anisole and its derivatives has provided valuable insights into catalyst optimization. The following table summarizes the performance of various Lewis acid catalysts in the acylation of anisole, a model substrate structurally related to 4-fluoroanisole.

| Catalyst System | Acylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| AlCl₃ | Acetic Anhydride | Dichloromethane (B109758) | Reflux | High | bartleby.com |

| FeCl₃ | Propionyl Chloride | Dichloromethane | Room Temp | Good | wisc.edu |

| ZnCl₂ | Acetic Anhydride | None | 130 | 95 | chemijournal.com |

| Sc(OTf)₃ | Acetic Anhydride | Nitromethane | 50 | 89 | alfa-chemistry.com |

| Y(OTf)₃ | Acetic Anhydride | Nitromethane | 50 | Good | alfa-chemistry.com |

| Mordenite Zeolite | Acetic Anhydride | Acetic Acid | 150 | High | researchgate.net |

Common solvents for Friedel-Crafts acylation include non-polar solvents like carbon disulfide (CS₂) and dichloromethane (CH₂Cl₂), as well as more polar solvents like nitrobenzene. The polarity of the solvent can affect the dissociation of the acylating agent-Lewis acid complex and the energy of the transition states leading to different isomers. For instance, in some cases, non-polar solvents may favor the formation of one isomer, while polar solvents lead to another.

The effect of the solvent on the acylation of anisole is presented in the table below, illustrating the impact on reaction outcomes.

| Solvent | Catalyst | Acylating Agent | Temperature (°C) | Major Product | Reference |

| Carbon Disulfide | AlCl₃ | Acetyl Chloride | Reflux | para-Methoxyacetophenone | bartleby.com |

| Dichloromethane | AlCl₃ | Acetic Anhydride | Reflux | para-Methoxyacetophenone | bartleby.com |

| Nitrobenzene | AlCl₃ | Acetyl Chloride | Room Temp | para-Methoxyacetophenone | alfa-chemistry.com |

| None (Solvent-free) | ZnCl₂ | Acetic Anhydride | 130 | para-Methoxyacetophenone | chemijournal.com |

Alternative C-C Bond Forming Reactions

While Friedel-Crafts acylation is a dominant method, other C-C bond-forming reactions can also be utilized to construct the acetophenone core. One such alternative is the Fries rearrangement. This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. For example, a substituted phenyl acetate could be rearranged to form a hydroxyacetophenone derivative. A patented method describes the synthesis of 5-fluoro-2-hydroxyacetophenone from p-aminophenol, which involves a Fries rearrangement as a key step. google.com This hydroxyacetophenone can then be methylated to provide the methoxy group present in the target molecule.

Introduction of Fluorine Substituents

The introduction of a fluorine atom onto the aromatic ring is a key step in the synthesis of this compound. This can be achieved either by starting with a fluorinated precursor or by direct fluorination of an existing aromatic ring.

Direct Fluorination Methods

Direct fluorination of aromatic compounds has historically been challenging due to the high reactivity of elemental fluorine. However, modern electrophilic fluorinating agents have made this transformation more manageable and selective. wikipedia.org These reagents act as a source of "F⁺" and can react with electron-rich aromatic rings to introduce a fluorine atom.

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used electrophilic fluorinating agent known for its stability and ease of handling. mdpi.com It can be used to fluorinate a variety of nucleophiles, including activated aromatic rings. The reactivity and regioselectivity of the fluorination depend on the substrate and reaction conditions.

The following table provides examples of direct fluorination on aromatic systems using modern fluorinating agents.

| Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Product | Reference |

| Indole | NFSI | Acetonitrile | Room Temp | 3,3-Difluoro-2-oxindole | brynmawr.edu |

| 1,3-Dicarbonyl Compounds | Selectfluor® | Acetonitrile | 40 | α-Fluorinated β-diketones | mdpi.com |

| Ketones | Accufluor™ NFTh | Methanol | Room Temp | α-Fluoromethyl ketones | organic-chemistry.org |

Fluorine Introduction via Diazotization-Fluorination Sequences

Sandmeyer Reaction Derivatives

The Sandmeyer reaction traditionally involves the conversion of an aryl diazonium salt to an aryl halide using a copper(I) salt as a catalyst. wikipedia.org While the classic Sandmeyer reaction is most commonly employed for chlorination and bromination, modifications have been developed for fluorination. organic-chemistry.org These "Sandmeyer-type" reactions often require specific conditions to achieve good yields of the desired fluoroarene.

Recent advancements have led to the development of copper-mediated fluoro-deamination methods that can be performed under milder conditions. acs.orgacs.org These protocols often utilize a Cu(I) source and can proceed directly from anilines to aryl fluorides. acs.orgacs.org The general mechanism involves the formation of an aryl radical from the diazonium salt, which is then trapped by a fluoride (B91410) ion. wikipedia.org

Table 1: Comparison of Fluorination Reactions via Diazotization

| Reaction | Typical Reagents | Key Features |

| Balz-Schiemann Reaction | 1. NaNO₂, HBF₄ 2. Heat | Isolation of the diazonium tetrafluoroborate salt is often possible. The thermal decomposition can sometimes be vigorous. wikipedia.orgallen.in |

| Sandmeyer-type Fluorination | 1. NaNO₂, HCl 2. CuF₂ or other fluoride source with Cu(I) catalyst | Utilizes a copper catalyst. wikipedia.org Can be sensitive to reaction conditions. |

| Cu-Mediated Fluoro-deamination | Aniline, alkyl nitrite, Cu(I) source, fluoride source | Can be performed as a one-pot reaction under relatively mild conditions. acs.orgacs.org |

Starting Materials and Precursors (e.g., m-fluoroaniline derivatives)

The synthesis of fluoroaromatic compounds via diazotization-fluorination necessitates the availability of the corresponding aromatic amines. In the context of synthesizing this compound, a potential precursor would be 3-amino-2-methoxy-5-nitroacetophenone. The synthesis of such a precursor would likely involve the nitration of an appropriate aminomethoxyacetophenone derivative, followed by the diazotization-fluorination step.

Alternatively, simpler fluorinated starting materials like m-fluoroaniline can be utilized. m-Fluoroaniline is a commercially available compound that can serve as a precursor for the synthesis of various fluorinated aromatic compounds. prepchem.com For instance, m-fluoroaniline can be converted to other functionalized fluoroarenes which can then be further elaborated to the target acetophenone.

Regioselective Nitration Protocols

The introduction of a nitro group onto an aromatic ring is a classic example of electrophilic aromatic substitution. The regioselectivity of this reaction is highly dependent on the nature of the substituents already present on the ring.

Nitration of Substituted Acetophenones (e.g., 2-nitroanisole derivatives, p-methoxyacetophenone)

The nitration of substituted acetophenones is a well-established transformation. For example, the nitration of p-methoxyacetophenone is a common reaction in organic synthesis. The methoxy group is a strongly activating, ortho, para-directing group, while the acetyl group is a deactivating, meta-directing group. In the case of p-methoxyacetophenone, the directing effects of the two groups reinforce each other, leading to nitration at the position ortho to the methoxy group and meta to the acetyl group.

The nitration of 2-nitroanisole provides another relevant example. The methoxy group directs ortho and para to itself, while the nitro group is a meta-director. The outcome of the nitration will depend on the reaction conditions and the relative activating/deactivating strengths of the substituents.

Control of Mono- and Di-Nitration Selectivity

Controlling the extent of nitration is crucial in the synthesis of nitroaromatic compounds. The introduction of one nitro group deactivates the aromatic ring towards further electrophilic substitution. However, under forcing conditions, dinitration can occur. To achieve mono-nitration, the reaction conditions, such as temperature, reaction time, and the concentration of the nitrating agent, must be carefully controlled. The use of milder nitrating agents can also favor mono-nitration.

Influence of Existing Substituents on Nitration Orientation

The regiochemical outcome of the nitration of a polysubstituted benzene (B151609) ring is determined by the cumulative directing effects of all the substituents. In the case of a precursor like 5-fluoro-2-methoxyacetophenone, the directing effects of the fluorine, methoxy, and acetyl groups must be considered.

Methoxy group (-OCH₃): A strong activating group that directs incoming electrophiles to the ortho and para positions. libretexts.org

Fluorine atom (-F): A deactivating group that also directs ortho and para. wikipedia.org The deactivating nature is due to its strong inductive electron-withdrawing effect, while the ortho, para-directing effect is due to resonance donation of a lone pair of electrons. libretexts.org

Acetyl group (-COCH₃): A deactivating group that directs incoming electrophiles to the meta position.

In the nitration of 5-fluoro-2-methoxyacetophenone, the methoxy group is the most powerful activating group and will therefore have the dominant directing influence. It will strongly direct the incoming nitro group to its ortho and para positions. The position para to the methoxy group is already occupied by the acetyl group. Therefore, nitration is expected to occur at the position ortho to the methoxy group. The fluorine atom, being an ortho, para-director, will also direct towards this same position (which is meta to the fluorine). The acetyl group, a meta-director, will also direct the incoming nitro group to this position. Thus, the directing effects of all three substituents are in concordance, leading to the highly regioselective formation of this compound.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Influence |

| -OCH₃ | Activating | Ortho, Para |

| -F | Deactivating | Ortho, Para |

| -COCH₃ | Deactivating | Meta |

An in-depth examination of the synthetic pathways leading to this compound reveals a multi-step process involving strategic chemical transformations. The methodologies employed for its synthesis, as well as that of its crucial precursors, are pivotal for ensuring efficient and viable production. This article delves into the specific chemical strategies for introducing and manipulating key functional groups, outlines total synthesis approaches, and considers the practical aspects of scaling up production while adhering to the principles of green chemistry.

Structure

3D Structure

属性

IUPAC Name |

1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-5(12)7-3-6(10)4-8(11(13)14)9(7)15-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXAFFIPBXAFCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374591 | |

| Record name | 1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685892-18-6 | |

| Record name | 1-(5-Fluoro-2-methoxy-3-nitrophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=685892-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-methoxy-3-nitroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Organic Transformations

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group, which is a key step in the synthesis of many pharmaceutical and specialty chemical compounds.

The reduction of the nitro group in aromatic compounds to an amino functionality is a fundamental transformation in organic synthesis. For the related compound, 5′-Fluoro-2′-hydroxy-3′-nitroacetophenone, catalytic hydrogenation is a known method to produce 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone. sigmaaldrich.com While specific studies on the catalytic hydrogenation of 5-Fluoro-2-methoxy-3-nitroacetophenone are not prevalent in the available literature, the principles of this reaction are well-established for nitroarenes.

Catalytic hydrogenation typically involves the use of a metal catalyst such as palladium, platinum, or nickel, under a hydrogen atmosphere. The choice of catalyst and reaction conditions can influence the selectivity of the reduction, particularly in molecules with multiple reducible functional groups. For instance, the ketone group of the acetophenone (B1666503) moiety could also be susceptible to reduction.

Table 1: General Conditions for Catalytic Hydrogenation of Nitroarenes

| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure |

| Palladium on Carbon (Pd/C) | H₂ gas | Methanol, Ethanol | Room Temperature | 1-4 atm |

| Platinum(IV) oxide (PtO₂) | H₂ gas | Acetic Acid | Room Temperature | 1-4 atm |

| Raney Nickel | H₂ gas | Ethanol | Room Temperature | High Pressure |

The reduction of a nitro group to an amine proceeds through a series of intermediates. Under controlled reduction conditions, it is possible to isolate these intermediates. The stepwise reduction of a nitro group typically involves the formation of a nitroso compound (R-N=O) and subsequently a hydroxylamine (B1172632) derivative (R-NHOH) before the final amine is produced.

The specific intermediates formed can be influenced by the choice of reducing agent and the pH of the reaction medium. For example, reduction of nitroarenes with zinc dust in the presence of ammonium (B1175870) chloride is a common method for the preparation of N-arylhydroxylamines. The further controlled oxidation of these hydroxylamines can yield the corresponding nitroso compounds. The formation of such reactive intermediates from this compound would provide access to a range of other derivatives, although specific examples are not detailed in the reviewed literature.

Reactions Involving the Methoxy (B1213986) Group

The methoxy group, an electron-donating substituent, plays a significant role in the reactivity of the aromatic ring and can also be a site for chemical modification.

The cleavage of aryl methyl ethers to their corresponding phenols is a common transformation in organic synthesis. This demethylation is often achieved using strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective reagent for this purpose. The reaction with BBr₃ typically proceeds via the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group.

While no specific examples of the demethylation of this compound are available, the general utility of BBr₃ for cleaving aryl methyl ethers suggests its potential applicability. The reaction is often carried out in an inert solvent like dichloromethane (B109758) at low temperatures.

Table 2: Common Reagents for Aryl Methyl Ether Demethylation

| Reagent | Typical Conditions |

| Boron tribromide (BBr₃) | Dichloromethane, 0°C to room temperature |

| Hydrobromic acid (HBr) | Acetic acid, reflux |

| Trimethylsilyl iodide (TMSI) | Acetonitrile, reflux |

The methoxy group is a powerful ortho-, para-directing group in electrophilic aromatic substitution reactions due to its ability to donate electron density to the ring through resonance. In this compound, the positions ortho and para to the methoxy group are positions 1 and 5, and position 3. Position 3 is already substituted with a nitro group. The acetyl group at position 1 and the fluoro group at position 5 will also influence the regioselectivity of any further substitution. The strong activating effect of the methoxy group would likely direct incoming electrophiles to the available ortho and para positions, though the steric hindrance and electronic effects of the other substituents would need to be considered.

Reactions Involving the Fluoro Substituent

The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is activated by electron-withdrawing groups. In the case of this compound, the presence of the ortho-nitro group and the para-acetyl group strongly activates the ring towards nucleophilic attack.

In related systems, such as polyfluoroarenes, the fluorine atom can be displaced by various nucleophiles like amines, alkoxides, and thiolates. acgpubs.orgebyu.edu.tr For a nucleophilic aromatic substitution to occur on this compound, the nucleophile would attack the carbon bearing the fluorine atom, with the negative charge of the intermediate Meisenheimer complex being stabilized by the adjacent nitro and acetyl groups. However, specific studies detailing such transformations on this particular molecule are not readily found in the surveyed literature. The outcome of such reactions would be highly dependent on the nature of the nucleophile and the reaction conditions.

Influence of Fluorine on Aromatic Ring Reactivity

The presence of a fluorine atom significantly modulates the electronic properties of the aromatic ring in this compound. Fluorine is the most electronegative element, and it exerts a powerful electron-withdrawing inductive effect (-I effect) on the benzene (B151609) ring. chemistryviews.orgresearchgate.net This effect decreases the electron density of the aromatic system, which has two major consequences:

Deactivation towards Electrophilic Aromatic Substitution (EAS): The reduced electron density makes the ring less nucleophilic and therefore less reactive towards attack by electrophiles. researchgate.net

Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of fluorine, in concert with the other substituents, makes the aromatic ring electrophilic and thus susceptible to attack by nucleophiles. researchgate.netwikipedia.org

While fluorine possesses lone pairs and can theoretically exert a +M (mesomeric) or resonance effect, its -I effect is dominant in influencing reactivity. The incorporation of fluorine can also lead to increased thermal stability and chemical resistance in the molecule. researchgate.net Computational studies have shown that fluorine substitution can lower the energy of the highest occupied molecular orbital (HOMO), which can decrease the reactivity of the compound towards electron-rich species. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Potential

The molecular architecture of this compound is highly conducive to Nucleophilic Aromatic Substitution (SNAr) reactions. This reactivity is primarily due to two key features: the presence of a good leaving group (fluorine) and strong electron-withdrawing groups (nitro and acetyl) positioned to stabilize the reaction intermediate. wikipedia.orgwikipedia.org

The mechanism of SNAr involves a two-step process:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the fluoride (B91410) ion.

The nitro group (in the ortho position to the fluorine) and the acetyl group (in the para position) are crucial for this reaction. They effectively stabilize the negative charge of the Meisenheimer complex through resonance, lowering the activation energy for the initial nucleophilic attack. wikipedia.org

Interestingly, while the C-F bond is the strongest single bond to carbon, fluorine is an excellent leaving group in the context of SNAr. fiveable.me This is because the rate-determining step is the formation of the stabilized Meisenheimer complex, which is accelerated by fluorine's potent inductive electron withdrawal, rather than the cleavage of the C-F bond. wikipedia.orgwikipedia.org This high potential for SNAr allows for the facile introduction of various nucleophiles, such as amines, alkoxides, and thiolates, in place of the fluorine atom, making the compound a versatile building block in synthesis. acs.orgresearchgate.net

| Nucleophile | Reagent Example | Potential Product |

|---|---|---|

| Amine | Ammonia (NH₃) or Primary/Secondary Amine (RNH₂/R₂NH) | 5-Amino(or substituted amino)-2-methoxy-3-nitroacetophenone |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 2,5-Dimethoxy-3-nitroacetophenone |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 5-Hydroxy-2-methoxy-3-nitroacetophenone |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-Methoxy-3-nitro-5-(phenylthio)acetophenone |

Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophilic site like a lone pair. chemistryviews.orgwikipedia.org The strength of this interaction typically follows the trend I > Br > Cl >> F, as the ability to form a positive σ-hole depends on the halogen's polarizability. rsc.org

Traditionally, fluorine, due to its high electronegativity and low polarizability, is considered a poor halogen bond donor because it generally lacks a positive σ-hole. chemistryviews.orgresearchgate.net However, computational and experimental studies have shown that a fluorine atom can indeed function as a halogen bond donor if it is attached to a very strong electron-withdrawing group. researchgate.netnih.govresearchgate.net Such a group can pull sufficient electron density away from the fluorine to create a small positive electrostatic potential on its outer surface, enabling it to interact with electron donors. nih.govnih.gov

In this compound, the fluorine is attached to an aromatic ring that is heavily substituted with electron-withdrawing groups (nitro and acetyl). This electronic environment enhances the possibility of the fluorine atom participating in weak halogen bonding interactions, acting as an unconventional halogen bond donor in specific circumstances, such as in crystal packing or molecular recognition events. nih.govresearchgate.net These interactions, though weaker than those involving heavier halogens, can influence the molecule's conformation and supramolecular assembly. researchgate.net

Reactivity of the Acetyl (Ketone) Moiety

The acetyl group is a key site of reactivity in this compound, participating in reactions typical of ketones.

Carbonyl Reactivity: Nucleophilic Addition Reactions

The carbonyl carbon of the acetyl group is electrophilic and is a prime target for nucleophiles. The strong electron-withdrawing effects of the nitro, fluoro, and methoxy (by induction) substituents on the aromatic ring increase the partial positive charge on the carbonyl carbon. This enhanced electrophilicity makes the ketone more reactive towards nucleophilic addition reactions compared to unsubstituted acetophenone. Nucleophiles such as organometallic reagents (e.g., Grignard reagents), hydrides, and cyanides can readily attack the carbonyl carbon to form the corresponding alcohol or cyanohydrin adducts after workup.

Condensation Reactions (e.g., Claisen-Schmidt Condensation for Chalcones)

The acetyl group provides acidic α-protons (on its methyl group) that can be removed by a base to form a nucleophilic enolate. This enolate is central to condensation reactions, most notably the Claisen-Schmidt condensation, which is used to synthesize chalcones. acs.org This reaction involves the condensation of an acetophenone with an aromatic aldehyde in the presence of an acid or, more commonly, a base catalyst. fiveable.menumberanalytics.com

The mechanism proceeds as follows:

Enolate Formation: A base abstracts an α-proton from the acetyl group of this compound to form a resonance-stabilized enolate. The electron-withdrawing substituents on the aromatic ring increase the acidity of these protons, facilitating this step.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of an aldehyde.

Dehydration: The resulting aldol (B89426) adduct readily dehydrates to form the final α,β-unsaturated ketone, known as a chalcone (B49325). fiveable.me

Chalcones derived from this molecule are of interest due to the broad biological activities associated with the chalcone scaffold. researchgate.net The presence of the nitro group on the acetophenone reactant is known to allow the Claisen-Schmidt condensation to proceed in high yield. fiveable.me

| Reactant 1 | Reactant 2 | Conditions | Product Type |

|---|---|---|---|

| This compound | Benzaldehyde (or substituted benzaldehyde) | Base (e.g., NaOH or KOH) in Ethanol | Substituted Chalcone |

Alpha-Halogenation Reactions

The methyl group of the acetyl moiety can undergo halogenation at the alpha-position under either acidic or basic conditions.

Acid-Catalyzed Halogenation: In the presence of an acid, the ketone tautomerizes to its enol form. This enol then acts as a nucleophile and attacks a halogen (e.g., Br₂), resulting in the substitution of one α-proton with a halogen atom.

Base-Mediated Halogenation: In the presence of a base, an enolate is formed, which is a more potent nucleophile than the enol. The enolate attacks the halogen. Under basic conditions, polyhalogenation can occur, potentially leading to the haloform reaction if excess base and halogen are used.

The electron-withdrawing groups on the aromatic ring increase the acidity of the α-protons, facilitating the formation of the enol or enolate intermediate and thus promoting the α-halogenation reaction. The synthesis of related α-bromo acetophenones, such as 3-Fluoro-4-methoxy-5-nitrophenacyl bromide, demonstrates this type of reactivity.

Rearrangement Reactions (e.g., Fries Rearrangement on related structures)

The Fries rearrangement is a notable organic reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgbyjus.com This reaction proceeds through the migration of an acyl group from the phenolic oxygen to the aromatic ring, typically favoring ortho and para substitution. wikipedia.org The regioselectivity can often be controlled by reaction conditions; lower temperatures tend to favor the para-product, while higher temperatures favor the ortho-isomer. byjus.compw.live

While this compound itself does not possess the required phenolic ester group to undergo a direct Fries rearrangement, this reaction is highly relevant for the synthesis of its structural analogs and precursors. wikipedia.orgthermofisher.com For instance, the synthesis of 5-fluoro-2-hydroxyacetophenone, a key intermediate for various pharmaceuticals, can be accomplished using a Fries rearrangement. google.com A patented method describes the synthesis starting from p-aminophenol, which is acetylated to form 4-acetaminophenol acetic ester. google.com This intermediate then undergoes a Fries rearrangement to yield 2-ethanoyl-4-acetaminophenol, which is subsequently converted to the final 5-fluoro-2-hydroxyacetophenone. google.com

The mechanism is generally understood to involve the coordination of the Lewis acid (e.g., aluminum chloride, AlCl₃) to the carbonyl oxygen of the acyl group, which is more electron-rich than the phenolic oxygen. byjus.com This polarization leads to the cleavage of the ester bond, generating an acylium carbocation. wikipedia.orgbyjus.com This electrophile then attacks the aromatic ring in a classic electrophilic aromatic substitution. wikipedia.org

Table 1: Fries Rearrangement on a Related Structure

| Starting Material | Reaction | Key Reagents | Product | Significance |

|---|---|---|---|---|

| 4-Acetaminophenol acetic ester | Fries Rearrangement | Aluminum chloride (AlCl₃), Sodium chloride (NaCl) | 2-Ethanoyl-4-acetaminophenol | Key step in the synthesis of 5-fluoro-2-hydroxyacetophenone, a structural analog. google.com |

The reaction conditions for the Fries rearrangement can be harsh, and its success is dependent on the stability of the acyl group and the substitution pattern of the aromatic ring. wikipedia.orgbyjus.com Deactivating, meta-directing groups on the benzene ring can negatively impact the reaction yield. byjus.com

Derivatization Strategies for Functional Group Diversification

The unique arrangement of functional groups on this compound provides multiple avenues for derivatization, enabling the synthesis of a wide array of more complex molecules. Strategies can target the nitro group, the acetyl moiety, or the aromatic ring itself.

Reduction of the Nitro Group: The nitro group is a versatile functional handle, and its reduction to an amino group is a common and powerful diversification strategy. For the related compound, 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone, catalytic hydrogenation is used to prepare 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone. sigmaaldrich.com This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the ring and opening up further derivatization possibilities, such as diazotization and substitution reactions.

Condensation Reactions of the Acetyl Group: The acetyl group's carbonyl carbon is electrophilic and its alpha-protons are acidic, making it reactive toward a variety of condensation reactions. A prominent example is the Claisen-Schmidt condensation to form chalcones. In a related context, 2-nitroacetophenone can be reacted with nitrobenzaldehyde in the presence of a base like sodium hydroxide to synthesize chalcones, which are precursors to flavonoids and other biologically active molecules. mdpi.com This demonstrates a potential pathway for this compound to act as a building block for larger, conjugated systems.

Reactions Involving the Aromatic Ring and Nitro Group: The nitro group strongly deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to it. Research on 3-nitroacetophenones has shown that the nitro group can facilitate the synthesis of heterocyclic systems. researchgate.net For example, substituted 1H-indazoles can be synthesized through the coupling of 3-acetyl substituted nitroarenes with arylhydrazines. researchgate.net This type of cyclocondensation reaction highlights the utility of the nitroacetophenone scaffold in building complex heterocyclic structures, which are prevalent in medicinal chemistry. semanticscholar.org

Table 2: Potential Derivatization Reactions

| Functional Group Targeted | Reaction Type | Potential Reagents | Resulting Functional Group/Structure | Reference Reaction Example |

|---|---|---|---|---|

| Nitro Group | Reduction | H₂, Pd/C or other reducing agents | Amino Group | Reduction of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone. sigmaaldrich.com |

| Acetyl Group | Claisen-Schmidt Condensation | Aromatic aldehydes, Base (e.g., NaOH) | Chalcone (α,β-unsaturated ketone) | Synthesis of chalcones from 2-nitroacetophenone. mdpi.com |

| Nitro Group & Aromatic Ring | Cyclocondensation | Arylhydrazines, Catalyst (e.g., Co(acac)₂) | Indazole Ring System | Synthesis of 1H-indazoles from 3-acetyl substituted nitroarenes. researchgate.net |

The strategic modification of these functional groups underscores the importance of this compound as a versatile intermediate in the synthesis of novel compounds. bldpharm.comchemrxiv.org

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

NMR spectroscopy serves as a powerful, non-destructive tool for the structural analysis of 5-Fluoro-2-methoxy-3-nitroacetophenone, offering a window into the connectivity and conformation of the molecule.

¹H NMR Analysis of Chemical Shifts and Coupling Patterns

The proton NMR (¹H NMR) spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the acetyl and methoxy (B1213986) groups. The chemical shifts (δ) of the aromatic protons are significantly influenced by the electronic effects of the fluorine, methoxy, and nitro substituents. The electron-withdrawing nitro group is expected to deshield the adjacent protons, shifting their resonances downfield, while the electron-donating methoxy group will have a shielding effect.

The two aromatic protons will likely appear as doublets due to coupling with the fluorine atom and with each other. The coupling constants (J) will provide valuable information about the relative positions of these protons and the fluorine atom on the aromatic ring. The acetyl group protons are expected to appear as a sharp singlet, typically in the range of δ 2.5-2.7 ppm. The methoxy group protons will also present as a singlet, generally found further downfield in the region of δ 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.5 | Doublets |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet |

| Acetyl (-COCH₃) | 2.5 - 2.7 | Singlet |

¹³C NMR Chemical Shift Assignments

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The carbonyl carbon of the acetyl group is expected to be the most deshielded, appearing at a chemical shift of around 190-200 ppm. The aromatic carbons will resonate in the region of 110-160 ppm. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature in ¹³C NMR spectroscopy of fluorinated compounds. The presence of the nitro group will also influence the chemical shifts of the ortho and para carbons, causing a downfield shift. The methoxy carbon will appear in the range of 55-65 ppm, and the acetyl methyl carbon will be observed at approximately 25-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 190 - 200 |

| Aromatic (C-F) | 150 - 160 (with large ¹JCF) |

| Aromatic (C-NO₂) | 145 - 155 |

| Aromatic (C-OCH₃) | 155 - 165 |

| Aromatic (C-H) | 110 - 130 |

| Methoxy (-OCH₃) | 55 - 65 |

| Acetyl (-CH₃) | 25 - 30 |

¹⁹F NMR for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the local environment of the fluorine atom in this compound. analisisvinicos.com The chemical shift of the fluorine atom is highly dependent on the electronic nature of the surrounding substituents. In this molecule, the fluorine atom is situated on an electron-rich aromatic ring due to the methoxy group, but also influenced by the electron-withdrawing nitro group. This complex electronic environment will be reflected in a specific chemical shift in the ¹⁹F NMR spectrum. The fluorine signal will likely be a doublet of doublets due to coupling with the two adjacent aromatic protons. This technique is particularly valuable for confirming the presence and position of the fluorine substituent on the aromatic ring.

2D NMR Techniques for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule. A COSY spectrum would reveal the coupling between the aromatic protons, confirming their adjacent positions. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, allowing for definitive assignment of the ¹³C NMR spectrum. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of different protons, helping to elucidate the preferred conformation of the molecule, particularly the orientation of the acetyl and methoxy groups relative to the aromatic ring.

Application of NMR in Reaction Monitoring and Mechanistic Pathway Elucidation

NMR spectroscopy is a powerful tool for real-time monitoring of chemical reactions. chemdict.com For instance, in the synthesis of this compound, which could involve the nitration of a precursor like 5-fluoro-2-methoxyacetophenone, ¹H NMR can be used to follow the disappearance of the reactant signals and the appearance of the product signals. This allows for the determination of reaction kinetics, identification of any intermediates, and optimization of reaction conditions. By tracking the changes in chemical shifts and coupling patterns over time, detailed mechanistic insights into the electrophilic aromatic substitution process can be gained.

Vibrational Spectroscopy: FT-IR and FT-Raman Analysis

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies provide complementary information about the vibrational modes of the functional groups present in this compound.

The FT-IR spectrum is expected to show strong absorption bands characteristic of the carbonyl group (C=O) of the acetophenone (B1666503) moiety, typically in the range of 1680-1700 cm⁻¹. The nitro group (NO₂) will exhibit two strong stretching vibrations, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. The C-F stretching vibration is expected in the region of 1100-1250 cm⁻¹. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the C-O stretching of the methoxy group will be observed around 1250 cm⁻¹.

The FT-Raman spectrum will complement the FT-IR data. While the carbonyl and nitro group vibrations are also visible in the Raman spectrum, aromatic ring vibrations are often more intense. The symmetric stretching of the nitro group is typically a strong band in the Raman spectrum. The C-H and C-F stretching vibrations will also be observable.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| Aromatic C-H | 3000 - 3100 | 3000 - 3100 | Stretching |

| Acetyl C=O | 1680 - 1700 | 1680 - 1700 | Stretching |

| Aromatic C=C | 1450 - 1600 | 1450 - 1600 | Stretching |

| Nitro N=O | 1520 - 1560 (asym), 1345 - 1385 (sym) | 1345 - 1385 (sym) | Stretching |

| Methoxy C-O | ~1250 | ~1250 | Stretching |

| C-F | 1100 - 1250 | 1100 - 1250 | Stretching |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. This technique provides valuable information about the electronic structure, including the energies of the molecular orbitals involved in these transitions.

The UV-Visible spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The aromatic ring, the carbonyl group, and the nitro group are all chromophores that contribute to these absorptions. The electronic transitions can be characterized by their excitation energies (related to the wavelength of maximum absorbance, λ_max_) and their oscillator strengths (related to the intensity of the absorption).

Theoretical calculations, such as Time-Dependent DFT (TD-DFT), can predict the electronic excitation energies and oscillator strengths for the lowest energy singlet excited states. worldscientific.com These calculations help in assigning the observed absorption bands to specific electronic transitions within the molecule.

| Transition Type | Involved Orbitals | Expected Wavelength Region |

| π → π | π bonding to π antibonding | Shorter wavelength (higher energy) |

| n → π | non-bonding to π antibonding | Longer wavelength (lower energy) |

The electronic transitions observed in UV-Visible spectroscopy are fundamentally related to the promotion of an electron from an occupied molecular orbital to an unoccupied molecular orbital. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the lowest energy electronic transition in the UV-Visible spectrum. nih.gov A smaller HOMO-LUMO gap generally corresponds to a longer wavelength of absorption. nih.gov

Computational chemistry allows for the calculation of the energies and visualization of the spatial distribution of the HOMO and LUMO. researchgate.netresearchgate.net For a molecule like this compound, the HOMO is likely to have significant contributions from the electron-rich aromatic ring and the methoxy group, while the LUMO is expected to be localized more on the electron-withdrawing nitro and acetyl groups. The analysis of these frontier molecular orbitals provides a deeper understanding of the electronic transitions and the chemical reactivity of the molecule. nih.gov

| Molecular Orbital | Description | Role in Electronic Transitions |

| HOMO | Highest Occupied Molecular Orbital | Orbital from which an electron is promoted. |

| LUMO | Lowest Unoccupied Molecular Orbital | Orbital to which an electron is promoted. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with the energy of the lowest energy absorption band in the UV-Vis spectrum. |

Computational and Theoretical Chemistry of 5 Fluoro 2 Methoxy 3 Nitroacetophenone

Quantum Chemical Calculations

Quantum chemical calculations are foundational in predicting the properties of molecules. These methods solve the Schrödinger equation, albeit in an approximate form, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries by finding the lowest energy arrangement of atoms, which corresponds to the most stable structure of the molecule. stackexchange.comresearchgate.net DFT calculations can predict key structural parameters like bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.net For substituted acetophenones, DFT has been systematically used to study the effects of various substituents on the molecular structure. researchgate.net The optimization process involves calculating the forces on each atom and adjusting their positions iteratively until a minimum on the potential energy surface is located. stackexchange.comresearchgate.net

Basis Set Selection and Methodologies (e.g., B3LYP, 6-311++G**)

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that is widely used because it provides a good balance between accuracy and computational cost for a broad range of organic molecules. researchgate.netexplorationpub.commdpi.com

Basis sets are sets of mathematical functions used to build molecular orbitals. The Pople-style basis set, 6-311++G**, is frequently paired with B3LYP. researchgate.net This notation indicates:

6-311G : A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, providing flexibility for the molecular orbitals. researchgate.net

++ : Diffuse functions are added to both heavy atoms and hydrogen atoms. These are crucial for describing anions and systems with lone pairs, as they allow orbitals to occupy a larger region of space.

** : Polarization functions are added to both heavy atoms and hydrogen atoms. These functions allow for orbital shapes to distort from their standard atomic shapes, which is essential for accurately describing chemical bonds. bohrium.com

This combination, B3LYP/6-311++G**, is well-regarded for producing reliable geometries and energetic properties for various aromatic compounds. researchgate.netresearchgate.net

Electronic Structure Analysis

Analysis of the electronic structure reveals critical information about a molecule's stability, reactivity, and potential interaction sites.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. materialsciencejournal.org A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. materialsciencejournal.org For nitroaromatic compounds, the presence of the electron-withdrawing nitro group typically lowers the energy of both the HOMO and LUMO and often reduces the HOMO-LUMO gap, increasing the molecule's reactivity. researchgate.netresearchgate.net

Table 1: Hypothetical Frontier Orbital Data for 5-Fluoro-2-methoxy-3-nitroacetophenone This table illustrates the type of data generated from a DFT calculation. The values are representative examples for a substituted nitroaromatic compound and not actual calculated values for the specific molecule.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -7.50 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -3.20 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.30 | Indicates molecular stability and chemical reactivity |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and resonance within a molecule by transforming the complex molecular wavefunction into a set of localized orbitals corresponding to the familiar Lewis structure (bonds and lone pairs). wikipedia.orgnih.gov This analysis reveals donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. wikipedia.orgnumberanalytics.com

Table 2: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) This table provides examples of significant interactions that would be expected in this compound. Values are for illustrative purposes.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (Omethoxy (B1213986)) | π* (C2-C3) | 25.5 | π-conjugation, electron donation from methoxy group |

| π (C5-C6) | π* (C=Oacetyl) | 18.0 | Hyperconjugation with the acetyl group |

| π (C3-C4) | π* (N-Onitro) | 22.3 | Delocalization into the nitro group |

| LP (F) | σ* (C4-C5) | 4.1 | Hyperconjugation, inductive effect of fluorine |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netresearchgate.net It is an invaluable tool for identifying the reactive sites of a molecule, particularly for predicting where electrophilic and nucleophilic attacks will occur. researchgate.netnumberanalytics.comyoutube.comyoutube.com The MEP map is color-coded to show different charge distributions:

Red : Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. researchgate.net

Blue : Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. researchgate.net

Green/Yellow : Regions of intermediate or near-zero potential. researchgate.net

For this compound, the MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the nitro and carbonyl groups due to their high electronegativity and lone pairs. researchgate.net Conversely, positive potential (blue) would likely be concentrated around the hydrogen atoms and potentially on the aromatic ring carbon atoms influenced by the electron-withdrawing groups.

Table 3: Predicted MEP Regions and Reactivity for this compound

| Molecular Region | Expected MEP Color | Predicted Reactivity |

|---|---|---|

| Oxygen atoms of Nitro group | Deep Red | Site for electrophilic attack, hydrogen bond acceptor |

| Oxygen atom of Carbonyl group | Red | Site for electrophilic attack, hydrogen bond acceptor |

| Aromatic Ring | Variable (Green/Yellow with Blue areas) | Susceptible to nucleophilic aromatic substitution due to electron-withdrawing groups |

| Hydrogen atoms of Methyl group | Slightly Blue | Potential for weak interactions |

Conformational Analysis and Energy Landscapes

Conformational analysis is a fundamental computational study to determine the three-dimensional arrangement of atoms in a molecule and their relative stabilities. For this compound, the primary sources of conformational flexibility are the rotation around the bond connecting the acetyl group to the aromatic ring and the rotation of the methoxy group.

A potential energy surface (PES) scan would be performed by systematically rotating these dihedral angles and calculating the corresponding energy at each step using quantum mechanical methods, such as Density Functional Theory (DFT). The results of such an analysis would reveal the global minimum energy conformation, representing the most stable structure, as well as other local minima and the energy barriers between them. This information is crucial for understanding the molecule's shape and how it might interact with biological targets.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-C=O) | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 0° | 0° | 0.00 |

| 2 | 180° | 0° | 2.5 |

| 3 | 0° | 180° | 1.8 |

| 4 | 180° | 180° | 4.2 |

| This table is illustrative and represents the type of data generated from a conformational analysis. |

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, Raman, UV)

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can aid in the characterization of newly synthesized compounds.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. researchgate.netresearchgate.net These theoretical values, when compared to experimental data, can confirm the molecular structure.

IR and Raman Spectroscopy: The vibrational frequencies and intensities for Infrared (IR) and Raman spectroscopy can be calculated using DFT. researchgate.net This provides a theoretical vibrational spectrum that can be compared with experimental spectra to identify characteristic peaks corresponding to the functional groups present, such as the carbonyl (C=O) stretch of the acetophenone (B1666503), the C-F stretch, the N-O stretches of the nitro group, and the C-O stretch of the methoxy group.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions, which correspond to the absorption maxima (λmax). These predictions can provide insights into the electronic structure and chromophores within the molecule.

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| ¹H NMR (ppm) | Aromatic protons: 7.0-8.5; Methoxy protons: 3.8-4.2; Acetyl protons: 2.4-2.8 |

| ¹³C NMR (ppm) | Carbonyl carbon: 190-200; Aromatic carbons: 110-160; Methoxy carbon: 55-65; Acetyl carbon: 25-35 |

| IR (cm⁻¹) | C=O stretch: ~1680; C-F stretch: ~1250; NO₂ asymmetric stretch: ~1530; NO₂ symmetric stretch: ~1350 |

| UV-Vis λmax (nm) | ~280, ~340 |

| This table contains representative values based on theoretical studies of similar aromatic compounds. |

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors, derived from the electronic structure of a molecule, are invaluable for predicting its reactivity and stability. For this compound, these would be calculated using DFT.

HOMO and LUMO: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. researchgate.net For this compound, negative potential (red/yellow) would be expected around the oxygen atoms of the nitro and carbonyl groups, indicating sites susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms.

Global Reactivity Descriptors: Other descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S) can be calculated from the HOMO and LUMO energies to provide a more quantitative measure of reactivity.

Table 3: Representative Quantum Chemical Descriptors

| Descriptor | Definition | Predicted Trend for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital | Relatively low due to electron-withdrawing groups |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Low due to the nitro group |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | Moderate, indicating a balance of stability and reactivity |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | High |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | Moderate |

| This table illustrates the type of quantum chemical descriptors that would be calculated. |

Molecular Docking and Ligand-Protein Interaction Studies (for mechanistic insights)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov While no specific docking studies for this compound have been published, the methodology can be described.

Analysis of Binding Affinities and Interaction Modes

In a typical molecular docking study, the 3D structure of a target protein is obtained from a repository like the Protein Data Bank. The this compound molecule would then be docked into the active site of the protein. The docking algorithm would generate multiple possible binding poses, which are then scored based on binding affinity (e.g., in kcal/mol). A lower binding energy generally indicates a more stable protein-ligand complex. The analysis of the best-scoring poses reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the complex.

Role of Specific Functional Groups in Molecular Recognition (e.g., halogen bonding)

The functional groups of this compound would play distinct roles in molecular recognition:

Halogen Bonding: The fluorine atom, being an electronegative halogen, can participate in halogen bonding. This is a noncovalent interaction where the halogen acts as an electrophilic species, interacting with a nucleophilic site on the protein, such as a carbonyl oxygen or an aromatic ring. researchgate.net

Hydrogen Bonding: The oxygen atoms of the nitro and carbonyl groups can act as hydrogen bond acceptors, forming interactions with hydrogen bond donor residues (e.g., lysine, arginine, serine) in the protein's active site.

Hydrophobic and Pi-Stacking Interactions: The aromatic ring can engage in hydrophobic interactions and pi-stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical basis)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. mdpi.comnih.gov The theoretical basis of a QSAR study for a class of compounds including this compound would involve several steps:

Data Set Collection: A dataset of structurally related compounds with experimentally determined biological activity (e.g., IC₅₀ values) would be compiled.

Descriptor Calculation: For each molecule in the dataset, a variety of molecular descriptors would be calculated. These can include constitutional, topological, geometric, and quantum chemical descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would be used to develop a mathematical model that correlates a subset of the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques to ensure its robustness and reliability. scilit.com

For nitroaromatic compounds, QSAR studies have shown that descriptors related to hydrophobicity, electronic properties (like the energy of the LUMO), and the presence of specific functional groups are often important for predicting their activity or toxicity. mdpi.commdpi.com

Mechanistic Investigations of Biological Activities Non Clinical

Enzyme Inhibition Mechanisms

Investigations into the enzyme inhibition mechanisms of this compound and its analogs have highlighted its potential to interact with several classes of enzymes. The presence of the fluorinated aromatic moiety is a key feature, often enhancing metabolic stability and biological effect. nih.govnih.gov

The inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a crucial strategy for managing postprandial hyperglycemia, a key aspect of type 2 diabetes. nih.govmdpi.com α-Amylase breaks down starch into smaller oligosaccharides, which are then further hydrolyzed into glucose by α-glucosidase in the intestine. nih.gov Inhibiting these enzymes delays carbohydrate digestion and glucose absorption, thereby reducing the sharp increase in blood glucose levels after a meal. nih.govnih.gov

Derivatives of 2-hydroxy-3-nitroacetophenone have been studied for their inhibitory effects on these enzymes. For instance, a series of phenylsulfonic ester derivatives of 5-substituted 2-hydroxy-3-nitroacetophenones were synthesized and evaluated for their antidiabetic potential. nih.govresearchgate.net In one study, the 5-fluoro-2-(4-(methoxyphenyl)sulfonyl) substituted derivative (2f ) demonstrated the highest inhibitory activity against α-amylase among the tested compounds, with an IC₅₀ value of 3.1 ± 0.110 µM. nih.gov This was more potent than the standard drug, acarbose. Although a related compound, 2-hydroxy-5-methyl-3-nitroacetophenone (1d ), had previously been reported as a potent α-glucosidase inhibitor, in a recent assay it showed moderate inhibition (IC₅₀ = 8.2 ± 0.015 µM). nih.gov

The kinetic mechanism for related 5-fluoro-2-oxindole derivatives was found to be a reversible and mixed-type inhibition of α-glucosidase. nih.gov This suggests that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex.

Table 1: Inhibitory Activity (IC₅₀) of a 5-Fluoro-2-hydroxy-3-nitroacetophenone Derivative Against Glycosidases Data sourced from a study on phenylsulfonyl substituted derivatives. nih.gov

| Compound | Target Enzyme | IC₅₀ (µM) | Standard (Acarbose) IC₅₀ (µM) |

|---|---|---|---|

| 5-fluoro-2-(4-(methoxyphenyl)sulfonyl) substituted derivative (2f) | α-Amylase | 3.1 ± 0.110 | 5.3 ± 0.210 |

| 2-hydroxy-5-methyl-3-nitroacetophenone (1d) | α-Glucosidase | 8.2 ± 0.015 | 1.8 ± 0.012 |

Inhibition of Protein Tyrosine Phosphatases (e.g., PTP1B)

Protein tyrosine phosphorylation is a fundamental regulatory mechanism in cellular signaling, controlled by the balance between protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). nih.gov Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant drug target for type-II diabetes and obesity due to its role as a key negative regulator in insulin (B600854) and leptin signaling pathways. nih.gov

Phenylsulfonic ester derivatives of 5-substituted 2-hydroxy-3-nitroacetophenones have been assayed for their inhibitory effect against PTP1B. nih.govresearchgate.net Molecular docking studies of these derivatives have helped to elucidate their interaction with the catalytic site of PTP1B. researchgate.net The development of small molecules that can selectively inhibit PTP1B is a major goal in chemical biology to better understand its role in disease. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. nih.gov Since angiogenesis is essential for tumor growth and metastasis, VEGFR-2 is a prominent target for the development of anticancer agents. nih.govcancer.gov Inhibitors typically act by competing with ATP at the kinase's binding site, which prevents phosphorylation and subsequent downstream signaling, leading to an inhibition of endothelial cell proliferation and survival. cancer.gov

Derivatives of 5-substituted 2-hydroxy-3-nitroacetophenones have been evaluated for their inhibitory activity against VEGFR-2, which is associated with the pathogenesis of type 2 diabetes mellitus. nih.govresearchgate.net In a study of different inhibitors, new piperazinylquinoxaline-based derivatives were found to inhibit VEGFR-2 kinase at sub-micromolar concentrations, with IC₅₀ values ranging from 0.19 to 0.60 µM, compared to the control sorafenib (B1663141) (IC₅₀ = 0.08 µM). nih.gov Another selective VEGFR3 tyrosine kinase inhibitor, MAZ51, has been used to study the role of lymphangiogenesis in kidney injury. nih.gov This highlights the therapeutic potential of targeting this family of receptors.

While direct studies on 5-Fluoro-2-methoxy-3-nitroacetophenone's effect on topoisomerases are not available, an analogy can be drawn from fluoroquinolones, a major class of antibiotics that also possess a fluorine atom. Quinolones target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govresearchgate.net These enzymes are essential for managing DNA topology during replication, transcription, and repair. youtube.com

The mechanism of action involves the quinolone binding to the complex formed between the topoisomerase and DNA. nih.govyoutube.com This stabilizes a transient state where the DNA is cleaved, preventing the subsequent re-ligation step. nih.govthieme-connect.com The formation of this stable ternary complex (enzyme-DNA-drug) acts as a physical barrier to the progression of replication forks and transcription machinery, leading to double-strand DNA breaks and ultimately, bacterial cell death. nih.govresearchgate.netresearchgate.net The fluorine atom at position 6 of the quinolone structure is crucial for its potent antibacterial activity. youtube.com

Glutathione (B108866) S-transferases (GSTs) and glutathione reductase (GR) are critical enzymes in cellular detoxification and redox homeostasis. GR is responsible for maintaining a high ratio of reduced glutathione (GSH) to its oxidized form (GSSG), which is essential for protecting cells from oxidative damage. nih.govresearchgate.net As such, inhibitors of these enzymes are investigated for their potential as antimalarial and anticancer drugs. researchgate.net

Molecular docking studies have suggested that 2-hydroxy-5-methyl-3-nitroacetophenone, a compound structurally related to this compound, could potentially inhibit both glutathione S-transferase and glutathione reductase. nih.gov This suggests a possible mechanism by which these acetophenone (B1666503) derivatives might exert cytotoxic or other biological effects by disrupting the cell's antioxidant defense system. nih.gov

An analogy for the potential inhibition of thymidylate synthetase (TS) can be drawn from the well-understood mechanism of 5-fluorouracil (B62378) (5-FU) and its derivatives. The fluorine atom in this compound makes this comparison relevant. 5-FU is an anticancer drug that, once inside a cell, is converted into several active metabolites, including 5-fluorodeoxyuridine monophosphate (FdUMP). nih.govnih.gov

Thymidylate synthase catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. nih.govresearchgate.net FdUMP acts as a potent inhibitor of TS. It binds to the nucleotide-binding site of the enzyme and, in the presence of the cofactor 5,10-methylenetetrahydrofolate (CH₂THF), forms a stable, covalent ternary complex (TS-FdUMP-CH₂THF). nih.govresearchgate.netacs.org This complex blocks the normal substrate (dUMP) from accessing the active site, thereby halting dTMP production. researchgate.net The resulting depletion of dTTP pools and imbalance in deoxynucleotides inhibits DNA synthesis and repair, leading to cell death. nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The biological profile of this compound is intrinsically linked to the electronic and steric properties of its fluoro, methoxy (B1213986), and nitro substituents on the acetophenone scaffold.

Impact of Fluoro Substitution on Target Binding and Potency